molecular formula C22H24N4O3S B2558227 PK68 CAS No. 2173556-69-7

PK68

Cat. No.: B2558227
CAS No.: 2173556-69-7
M. Wt: 424.52
InChI Key: DRCNWQYEKZTTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PK68 is a potent inhibitor of receptor-interacting kinase 1 (RIPK1). RIPK1 plays a crucial role in cell death pathways, including necroptosis, apoptosis, and inflammation. This compound specifically targets RIPK1, making it a valuable compound for research in various fields.

Preparation Methods

Synthetic Routes:: PK68’s synthetic route involves several steps. While the exact details are proprietary, it typically starts from commercially available starting materials. Researchers use organic synthesis techniques to assemble the compound.

Reaction Conditions:: The specific reaction conditions for this compound synthesis are not publicly disclosed. researchers likely employ standard organic chemistry methods, such as coupling reactions, cyclizations, and protecting group manipulations.

Industrial Production:: this compound is not widely produced industrially due to its specialized use in research. if scaled up, similar synthetic routes would apply.

Chemical Reactions Analysis

Types of Reactions:: PK68 undergoes various chemical reactions, including:

    Oxidation: this compound may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify this compound’s structure.

    Substitution: this compound can participate in substitution reactions, replacing functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products:: The major products depend on the specific reaction. This compound derivatives with altered functional groups may result.

Scientific Research Applications

PK68’s applications span multiple disciplines:

    Chemistry: Researchers study this compound’s reactivity, stability, and potential modifications.

    Biology: this compound’s impact on cell signaling, apoptosis, and necroptosis pathways.

    Medicine: Investigating this compound’s therapeutic potential, especially in inflammatory disorders and cancer metastasis.

    Industry: Although not directly used in industry, this compound informs drug development and target validation.

Mechanism of Action

PK68’s mechanism involves RIPK1 inhibition. By blocking RIPK1 activity, this compound prevents necroptosis and modulates inflammation. The molecular targets and pathways affected are intricate and context-dependent.

Comparison with Similar Compounds

PK68’s uniqueness lies in its specific RIPK1 inhibition. Similar compounds include:

    Necrostatin-1: Another RIPK1 inhibitor.

    GSK2983559: A related compound with distinct properties.

Remember that this compound’s full potential awaits further exploration through ongoing research. Its role in cell biology and disease pathways continues to captivate scientists worldwide

Properties

IUPAC Name

cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-13-19(26-22(28)29-17-6-4-3-5-7-17)10-16(12-23-13)15-8-9-18-20(11-15)30-21(25-18)24-14(2)27/h8-12,17H,3-7H2,1-2H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCNWQYEKZTTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C)NC(=O)OC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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